7-Methyl-1,2,3,4-tetrahydroquinoline

説明

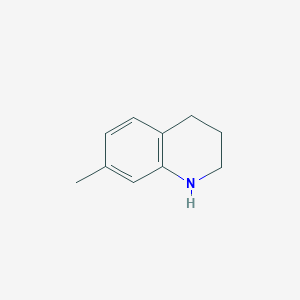

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFXGQYGECZNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332546 | |

| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-03-5 | |

| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Analysis of 7 Methyl 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 7-Methyl-1,2,3,4-tetrahydroquinoline, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to gain a complete understanding of its molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, the protons of the saturated heterocyclic ring, the N-H proton, and the methyl group protons will each have characteristic chemical shifts and splitting patterns.

The aromatic region would likely show three signals for the protons on the benzene ring. The presence of the methyl group at the 7-position influences the electronic environment of these protons. The proton at position 8 would likely appear as a doublet, the proton at position 6 as a singlet (or a narrowly split doublet), and the proton at position 5 as a doublet.

The aliphatic protons of the tetrahydroquinoline ring system at positions 2, 3, and 4 would appear as multiplets in the upfield region of the spectrum. The protons at C-2, being adjacent to the nitrogen atom, would be expected at a slightly downfield position compared to the protons at C-3 and C-4. The N-H proton would typically appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl group at the 7-position would give rise to a sharp singlet.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-5 | ~6.8-7.0 | d |

| H-6 | ~6.5-6.7 | s (or narrow d) |

| H-8 | ~6.4-6.6 | d |

| N-H | Variable (broad) | s |

| H-2 | ~3.2-3.4 | t |

| H-4 | ~2.7-2.9 | t |

| 7-CH₃ | ~2.2-2.4 | s |

| H-3 | ~1.8-2.0 | m |

Note: 'd' denotes doublet, 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in the molecule.

The aromatic carbons would resonate in the downfield region of the spectrum. The carbon atom bearing the methyl group (C-7) and the other substituted aromatic carbon (C-4a and C-8a) would have chemical shifts influenced by their substituents. The remaining aromatic carbons (C-5, C-6, and C-8) would also have distinct signals.

The aliphatic carbons of the tetrahydroquinoline ring (C-2, C-3, and C-4) would appear in the upfield region. The carbon of the methyl group (7-CH₃) would be the most upfield signal.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-8a | ~145-147 |

| C-7 | ~135-137 |

| C-5 | ~128-130 |

| C-6 | ~125-127 |

| C-4a | ~120-122 |

| C-8 | ~115-117 |

| C-2 | ~45-47 |

| C-4 | ~28-30 |

| C-3 | ~22-24 |

| 7-CH₃ | ~20-22 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aliphatic protons (H-2 with H-3, and H-3 with H-4) and between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. For example, it would show correlations from the methyl protons (7-CH₃) to the aromatic carbons C-6, C-7, and C-8, confirming the position of the methyl group. It would also show correlations between the aliphatic protons and the aromatic carbons, helping to piece together the entire molecular structure.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tetrahydroquinoline ring and the methyl group would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The N-H bending vibration is expected around 1500-1600 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring would provide information about the substitution pattern.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bend | 700 - 900 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

Due to the lack of specific experimental data, a detailed assignment of the Raman spectrum is speculative. However, it would be a valuable tool, in conjunction with FT-IR, for a complete vibrational analysis of the molecule.

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for elucidating the structure and confirming the molecular weight of this compound. It provides detailed information on the compound's fragmentation behavior under ionization, which is essential for its unambiguous identification.

In electron ionization (EI) mass spectrometry, this compound, with a molecular formula of C10H13N, exhibits a monoisotopic mass of approximately 147.10 Da chemspider.com. The mass spectrum is characterized by the presence of a molecular ion peak (M+) at m/z 147, which confirms the molecular weight of the compound.

The fragmentation of tetrahydroquinolines is influenced by the position of substituents. For methyl-1,2,3,4-tetrahydroquinolines, the fragmentation pathways are predictable based on the behavior of the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule cdnsciencepub.com. The spectra of tetrahydroquinoline isomers are typically characterized by fragment ions corresponding to the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methyl hydrogen (M-16) cdnsciencepub.com.

For this compound, the methyl group is on the aromatic ring. Studies on isomeric methyltetrahydroquinolines have shown that a methyl group on the hydroaromatic ring (positions 2, 3, or 4) is more easily lost than one on the aromatic ring cdnsciencepub.com. Therefore, the mass spectrum of the 7-methyl isomer is expected to show a relatively stable molecular ion. The primary fragmentation would likely involve processes similar to the parent compound, such as the loss of a hydrogen atom from the nitrogen or the adjacent carbon, leading to an M-1 peak. The loss of the methyl group (M-15) might be less pronounced compared to isomers where the methyl group is on the saturated portion of the heterocyclic ring cdnsciencepub.com.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 147 | [M]+ | Molecular Ion |

| 146 | [M-1]+ | Loss of a hydrogen radical |

Data is inferred from the fragmentation patterns of isomeric methyltetrahydroquinolines and the parent compound. cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify this compound, especially within a complex mixture. In GC-MS, the sample is first vaporized and passed through a gas chromatography column, where components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected.

This technique is highly effective for assessing the purity of a this compound sample. The gas chromatogram will show a primary peak corresponding to the compound, and its retention time is a characteristic identifier under specific GC conditions. The presence of other peaks would indicate impurities. The mass spectrum of each peak can then be analyzed to identify the nature of these impurities. For instance, in a synthetic preparation, GC-MS can be used to detect the presence of the starting material, 7-methylquinoline, or other isomeric byproducts researchgate.net. The relative peak areas in the chromatogram can be used to estimate the purity of the sample and the composition of the mixture researchgate.netscispace.com.

X-ray Crystallography

While specific crystal structure data for this compound is not widely reported, analysis of closely related structures, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, provides significant insight into the expected solid-state structure nih.gov. In the crystal lattice of such derivatives, the fundamental tetrahydroquinoline ring system is the primary determinant of the core molecular geometry.

For 1-tosyl-1,2,3,4-tetrahydroquinoline, the crystal system is monoclinic nih.gov. It is expected that this compound would crystallize in a similar system, with intermolecular forces such as hydrogen bonding (involving the N-H group) and van der Waals interactions dictating the packing of molecules in the crystal lattice. The methyl group at the 7-position would influence the packing arrangement but is not expected to fundamentally alter the core ring structure.

Table 2: Crystallographic Data for a Related Compound: 1-Tosyl-1,2,3,4-tetrahydroquinoline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a (Å) | 8.2176 |

| b (Å) | 8.0468 |

| c (Å) | 22.2439 |

| β (°) | 98.107 |

Data from a derivative used to infer potential structural characteristics. nih.gov

The six-membered heterocyclic ring of 1,2,3,4-tetrahydroquinoline is not planar. X-ray crystallographic studies on derivatives show that this ring typically adopts a half-chair conformation nih.gov. In this conformation, some of the ring's carbon atoms are out of the plane formed by the aromatic portion of the molecule. For 1-tosyl-1,2,3,4-tetrahydroquinoline, the methylene C9 atom (equivalent to C4 in the parent system) acts as the flap, deviating from the plane nih.gov.

It can be confidently inferred that this compound also adopts a stable half-chair conformation in its solid state. This conformation minimizes steric strain within the saturated portion of the ring system. As this compound is achiral, there are no stereochemical assignments to be made unless it is derivatized to create a chiral center. The crystallographic analysis would confirm the specific puckering of the ring and the precise bond angles and lengths, which are influenced by the electronic effects of the methyl group on the aromatic ring and the packing forces within the crystal.

Computational and Theoretical Investigations of 7 Methyl 1,2,3,4 Tetrahydroquinoline

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For 7-Methyl-1,2,3,4-tetrahydroquinoline, these approaches can predict a wide range of chemical and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. bsz-bw.de It offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. mdpi.com DFT studies on related quinoline (B57606) and tetrahydroquinoline (THQ) derivatives have been used to investigate their geometry, reactivity, and spectroscopic properties. bsz-bw.deresearchgate.net

A crucial first step in any computational study is geometry optimization, where the molecule's structure is adjusted to find the most stable arrangement of its atoms, corresponding to a minimum on the potential energy surface. For substituted quinolines, DFT methods like B3LYP are commonly employed for this purpose. researchgate.net The optimization yields the molecule's total energy, a measure of its stability.

Another key energetic property derived from DFT is the HOMO-LUMO energy gap. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. rug.nlrsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. rug.nl For instance, studies on quinoline derivatives show that the HOMO-LUMO gap can explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. rug.nlnih.gov

Table 1: Representative Energetic Properties Calculated via DFT for Heterocyclic Compounds

| Property | Description | Typical Significance |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates the relative stability of different isomers or conformers. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and stability. rsc.org |

Note: Specific values for this compound are not available in the cited literature; this table represents the types of data generated in DFT studies of similar molecules.

DFT calculations also provide a detailed picture of the electronic structure and how charge is distributed across the molecule. Atomic charge analysis methods, such as those developed by Mulliken and Coulson, assign partial charges to each atom. This information is vital for understanding a molecule's polarity, intermolecular interactions, and reactive sites. For example, a molecular electrostatic potential (MEP) map, which can be generated from DFT results, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In related quinoline compounds, Mulliken charge analysis has been used to quantify the charge on each atom, helping to predict how the molecule will interact with other species. rug.nl

A significant strength of DFT is its ability to predict various spectroscopic properties, which can be compared with experimental data for validation.

NMR Spectra: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. acs.org These predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures. smolecule.com Experimental 1H and 13C NMR data for this compound are available and serve as a benchmark for theoretical calculations. nih.govnih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net This allows for the assignment of electronic transitions, such as π → π* transitions, which are common in aromatic systems like the quinoline ring.

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Comparing the calculated frequencies (often scaled to correct for approximations) with experimental spectra helps in assigning specific vibrational modes to different functional groups and motions within the molecule.

Semi-Empirical Models (e.g., AM1, PM3, PM6, RM1)

Semi-empirical quantum chemistry methods are based on the same theoretical framework as ab initio methods like Hartree-Fock, but they use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than DFT, allowing for the study of larger molecular systems.

Models such as AM1 (Austin Model 1), PM3 (Parametric Method 3), PM6, and RM1 (Recife Model 1) are part of the Neglect of Diatomic Differential Overlap (NDDO) family of methods. nih.gov They are parameterized to reproduce experimental data like heats of formation and molecular geometries. While less accurate than DFT for electronic properties, they are useful for initial geometry optimizations and conformational analysis of flexible molecules. Studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) have utilized the AM1 method for conformational analysis before proceeding with more computationally expensive DFT calculations. These models provide a cost-effective way to explore the potential energy surface of a molecule.

Table 2: Common Semi-Empirical Models and Their Applications

| Model | Full Name | Key Features | Common Use Cases |

|---|---|---|---|

| AM1 | Austin Model 1 | An improvement on the earlier MNDO method with better treatment of hydrogen bonds. | Geometry optimization, conformational searches. |

| PM3 | Parametric Method 3 | Reparameterized version of AM1 using a larger set of molecular data. nih.gov | Widely used for general-purpose calculations on organic molecules. |

| PM6 | Parametric Method 6 | Improved parameterization, particularly for metals and organometallics. | Geometries, heats of formation. |

| RM1 | Recife Model 1 | A re-parameterization of AM1, often showing improved accuracy for certain properties. | Structural and energetic properties of organic compounds. |

Molecular Modeling and Simulation

While quantum mechanics focuses on the detailed electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, such as in a solvent or bound to a biological target.

Molecular dynamics (MD) simulations are a prominent example. MD uses classical mechanics (Newton's laws of motion) to simulate the physical movements of atoms and molecules over time. This approach can reveal information about the conformational flexibility of a molecule and the stability of its interactions with other molecules. For example, MD simulations have been employed to study how various substituted tetrahydroquinoline derivatives bind to and interact with biological receptors. These simulations can highlight key intermolecular interactions, such as hydrogen bonds, and assess the stability of the ligand-receptor complex over time, providing insights that are crucial for drug design.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroquinoline |

Conformational Analysis and Stability Studies

While specific conformational analysis studies for this compound are not extensively detailed in the provided search results, the principles of conformational analysis for similar tetrahydroquinoline structures can be inferred. The tetrahydroquinoline scaffold consists of a fused benzene ring and a partially saturated piperidine ring. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable due to minimized steric and torsional strain. The position of the methyl group at the 7th position on the aromatic ring is not expected to significantly alter the conformational preferences of the saturated ring. However, computational studies would typically involve geometry optimization of different possible conformers to determine their relative energies and identify the most stable, lowest-energy conformation. This is crucial for understanding the molecule's behavior in biological systems and its interaction with other molecules.

Reaction Mechanism Studies and Transition State Analysis

Computational studies are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and transition states. For reactions involving this compound, such as electrophilic aromatic substitution, theoretical calculations can model the step-by-step process. For instance, in a nitration reaction, computational analysis can characterize the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to form the final product. researchgate.net By calculating the activation energies associated with the transition states for substitution at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. d-nb.info These studies often employ density functional theory (DFT) methods to provide a balance between computational cost and accuracy.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) using a color-coded scale. wolfram.com For this compound, the MEP would show a region of high electron density (negative potential) associated with the nitrogen atom's lone pair and the π-system of the aromatic ring. researchgate.netresearchgate.net The methyl group at the 7-position, being an electron-donating group, would slightly increase the electron density of the aromatic ring, influencing the preferred sites for electrophilic substitution. The regions of positive potential are typically located around the hydrogen atoms.

Computational Study of Regioselectivity (e.g., Nitration)

Computational studies have been successfully applied to predict the regioselectivity of electrophilic aromatic substitution reactions like nitration on the tetrahydroquinoline scaffold. semanticscholar.orgresearchgate.net Theoretical calculations, often using DFT, can determine the relative stability of the possible intermediates (sigma complexes) formed during the reaction. researchgate.netd-nb.info For this compound, nitration can occur at positions 5, 6, and 8 of the aromatic ring. By calculating the energies of the transition states leading to these different isomers, the most favorable reaction pathway and, consequently, the major product can be predicted. d-nb.info These computational predictions are then often validated by experimental results. semanticscholar.orgresearchgate.net For instance, studies on the nitration of N-protected tetrahydroquinoline have shown that theoretical calculations align well with the experimentally observed regioselectivity. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Application of QSAR Methodologies to Tetrahydroquinoline Derivatives

QSAR methodologies have been widely applied to various derivatives of the tetrahydroquinoline scaffold to understand and predict their biological activities. mdpi.comdntb.gov.uaresearchgate.net These studies involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of tetrahydroquinoline analogs and correlating them with their experimentally determined biological activities, such as inhibitory concentrations (IC50). mdpi.com For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for tetrahydroquinoline derivatives targeting specific enzymes like lysine-specific demethylase 1 (LSD1). mdpi.comnih.gov These models provide contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish its activity, thereby guiding the design of more potent compounds. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. scispace.comthesciencein.orgresearchgate.net This method is crucial in drug discovery for understanding the binding mode and affinity of potential drug candidates. For this compound and its derivatives, docking studies can be performed to investigate their interactions with the active site of a target protein. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding. thesciencein.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.goveasychair.org MD simulations provide insights into the stability of the binding and any conformational changes that may occur upon ligand binding. ijnc.irunipa.it For tetrahydroquinoline derivatives, MD simulations have been used to confirm the stability of their binding to target proteins and to further refine the understanding of the interactions at an atomic level. nih.govnih.govresearchgate.net

Q & A

Basic Research Question

- NMR : H NMR (δ 1.25–1.35 ppm for methyl groups) and C NMR distinguish cis/trans isomers via coupling constants and NOE correlations .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients separate enantiomers (e.g., 7-Methyl-THQ vs. 6-Fluoro-THQ) .

- X-ray crystallography : Resolves absolute configuration for chiral derivatives .

How do electronic and steric effects of substituents impact the reactivity of 7-Methyl-THQ in catalytic transformations?

Advanced Research Question

- Electron-donating groups (e.g., methyl) : Increase electron density at the N-heterocycle, accelerating oxidation but reducing electrophilic substitution yields.

- Steric hindrance : 2-Methyl-THQ requires 20°C higher temperatures for dehydrogenation than unsubstituted THQ (Table 2) .

| Substituent | Optimal Temp (°C) | Quinoline Yield (%) |

|---|---|---|

| 7-Methyl-THQ | 100 | 95 |

| 2-Methyl-THQ | 120 | 91 |

| Unsubstituted THQ | 80 | 98 |

How can enantioselective synthesis of 7-Methyl-THQ derivatives be achieved for pharmacological applications?

Advanced Research Question

Biocatalytic methods using engineered enzymes (e.g., ketoreductases) achieve >99% enantiomeric excess (ee) for 1,2,3,4-tetrahydroquinoline-4-ol derivatives. Key steps:

- Substrate engineering : Introduce methyl groups at the 7-position to stabilize enzyme-substrate interactions.

- Reaction monitoring : Chiral HPLC tracks ee during asymmetric hydrogenation .

How should researchers address contradictions in catalytic efficiency data for THQ oxidation?

Methodological Guidance

Discrepancies in catalyst performance (e.g., HPO vs. ionic liquids) arise from:

- Acid strength : Brønsted acidity ([NMPH]HPO has higher H than HPO).

- Solvent polarity : Polar aprotic solvents stabilize carbocation intermediates in cyclization.

Systematic studies should control for: - Catalyst purity : Trace metals in commercial catalysts may skew results.

- Oxygen availability : Aerobic vs. anaerobic conditions alter oxidation pathways .

What strategies improve the pharmacokinetic profile of 7-Methyl-THQ-based drug candidates?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。